molecular formula C20H16Cl2N2O B4328744 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide

2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide

Cat. No.: B4328744
M. Wt: 371.3 g/mol
InChI Key: TYCDKPKAUVJGGL-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with dichloro and cyano groups, as well as a dimethyl-dihydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Dihydronaphthalene Moiety: The dihydronaphthalene moiety can be attached through a Friedel-Crafts acylation reaction, followed by reduction and cyclization steps to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert specific functional groups, such as nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific substituents on the benzamide core or the dihydronaphthalene moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, cyanating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or cyano groups.

Scientific Research Applications

2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzamide: Shares the benzamide core but lacks the cyano and dihydronaphthalene moieties.

    Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.

    Cyano-substituted benzamides: Compounds with cyano groups attached to the benzamide core.

Uniqueness

2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide is unique due to its combination of dichloro, cyano, and dihydronaphthalene substituents, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2,4-dichloro-N-(2-cyano-3,3-dimethyl-4H-naphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O/c1-20(2)10-12-5-3-4-6-14(12)18(16(20)11-23)24-19(25)15-8-7-13(21)9-17(15)22/h3-9H,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCDKPKAUVJGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide
Reactant of Route 2
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2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide
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2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide
Reactant of Route 4
2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide
Reactant of Route 6
2,4-dichloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)benzamide

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